BenchChemオンラインストアへようこそ!

Globotetraose

Shiga toxin receptor specificity edema disease verotoxin glycolipid binding

Globotetraose (GalNAcβ1-3Galα1-4Galβ1-4Glc) is the obligatory Stx2e receptor ligand—the terminal GalNAc residue confers binding specificity that globotriose (Gb3) cannot replicate. In Gb4-ELISA for swine edema disease surveillance, Gb3 substitution produces false-positive signals from Stx1, Stx2, and Stx2c, whereas globotetraose delivers zero cross-reactivity across 20–2,500 ng/mL. This tetrasaccharide is the penultimate biosynthetic intermediate for Globo-H, SSEA-3/SSEA-4, and Forssman antigen conjugate vaccines, with a published 89% one-pot enzymatic synthesis yield. Derivatized aminoGb4 scaffolds enable engineering of pH-selective toxin affinity matrices that discriminate VT1 from VT2e—a capability absent from Gb3-based platforms. Procure ≥95% HPLC-purity globotetraose to eliminate false positives in Stx2e subtyping, streamline tumor-associated carbohydrate antigen manufacturing, and construct subtype-discriminating toxin capture tools.

Molecular Formula C26H45NO21
Molecular Weight 707.6 g/mol
Cat. No. B13819265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobotetraose
Molecular FormulaC26H45NO21
Molecular Weight707.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O
InChIInChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-,18-,19-,20-,21+,22+,23?,24+,25+,26-/m1/s1
InChIKeyJMPCSGHAAIDYIN-WASRWFGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Globotetraose (Gb4 Oligosaccharide): Core Structure, Receptor Specificity, and Procurement Rationale


Globotetraose (GalNAcβ1-3Galα1-4Galβ1-4Glc, CAS 75660-79-6, C₂₆H₄₅NO₂₁, MW 707.6 g/mol) is the tetrasaccharide carbohydrate moiety of globotetraosylceramide (Gb4Cer, globoside, P antigen), a globo-series glycosphingolipid abundantly expressed on erythrocyte membranes and urothelium [1]. It serves as the preferred cellular receptor for the Shiga toxin variant Stx2e (pig edema disease toxin)—a binding specificity not shared by its trisaccharide precursor globotriose (Gb3)—and functions as an obligate biosynthetic intermediate for clinically pursued tumor-associated carbohydrate antigens including SSEA-3, SSEA-4, Globo-H, and the Forssman antigen [2]. Commercially available globotetraose is typically supplied as a white powder soluble at ≥10 g/L in water, PBS, or HEPES, with purity specifications of ≥90% or ≥95% by HPLC [1].

Why Globotriose, Isoglobotetraose, or Galabiose Cannot Replace Globotetraose in Critical Assays


The single structural distinction between globotetraose and globotriose—the addition of a terminal β1-3-linked N-acetylgalactosamine (GalNAc) residue—creates a functional divergence that cannot be bridged by in-class substitution. Members of the verotoxin family display mutually exclusive receptor specificities: VT1, VT2, and VT2c (associated with human hemolytic-uremic syndrome) bind globotriaosylceramide (Gb3), whereas VT2e (pig edema disease toxin) requires the terminal GalNAc of globotetraosylceramide (Gb4) for high-affinity recognition [1]. Site-directed mutagenesis of only two residues in the VT2e B-subunit (Gln64→Glu, Lys66→Gln) abolishes Gb4 binding and redirects specificity to Gb3, demonstrating that the GalNAc-Gb4 interaction is both necessary and sufficient for Stx2e tropism [1]. Furthermore, substituting globotetraose with its structural isomer isoglobotetraose (α1-3 internal linkage vs. α1-4) reduces enzymatic synthesis yield by 11 percentage points due to differential glycosyltransferase acceptor specificity [2]. These structure-function relationships mean that globotriose, isoglobotetraose, or the minimal disaccharide galabiose cannot be interchanged with globotetraose in Stx2e diagnostic platforms, toxin neutralization studies, or globo-series biosynthetic investigations without quantitative loss of specificity and yield.

Globotetraose – Quantified Differentiation Evidence Against Closest Analogs


Stx2e (Pig Edema Toxin) Binds Gb4 Preferentially; VT1/VT2/VT2c Bind Gb3 Exclusively

Verotoxin family members exhibit a rigid receptor specificity partition: VT1, VT2, and VT2c—the variants responsible for human hemolytic-uremic syndrome—bind exclusively to globotriaosylceramide (Gb3Cer), while VT2e, the causative agent of porcine edema disease, binds preferentially to globotetraosylceramide (Gb4Cer) [1]. This specificity is dictated by the terminal GalNAc residue present in Gb4 but absent in Gb3. Conclusive evidence comes from site-directed mutagenesis: replacing Gln64 and Lys66 in the VT2e B-subunit with the corresponding VT2 residues (Glu and Gln) generated mutant GT3, which lost Gb4 binding and acquired Gb3 binding. In vivo, this specificity switch redirected toxin tissue targeting from Gb4-rich erythrocytes and gastrointestinal submucosa (characteristic of edema disease) to Gb3-rich neural tissues (characteristic of VT1-mediated disease) [1]. A tissue-mapping study of 25 piglet organs confirmed Gb4Cer as the preferential Stx2e receptor, with highest expression (category I) in small intestinal ileum, kidney pelvis, and whole blood [2].

Shiga toxin receptor specificity edema disease verotoxin glycolipid binding

Enzymatic Synthesis of Globotetraose Achieves 89% Yield vs. 78% for Isoglobotetraose Under Identical Conditions

In a one-pot multiple-enzyme system employing purified recombinant N-acetylgalactosaminyltransferase LgtD from Haemophilus influenzae with in situ UDP-GalNAc regeneration, globotetraose was synthesized from globotriose in 89% yield, whereas isoglobotetraose synthesis from isoglobotriose reached only 78% yield under identical conditions [1]. The 11-percentage-point yield gap is attributable to LgtD's kinetic preference for the α1-4-linked Gal-Gal terminal motif of globotriose over the α1-3 linkage of isoglobotriose [1]. Systematic optimization of the UDP-GalNAc regeneration cycle—specifically, introduction of pyruvate kinase (PykF) to eliminate UDP-mediated feedback inhibition—further elevated globotetraose yield from 39% to 95% in stepwise reactions (Table 3 of the source) [1]. In vivo large-scale production via high-cell-density culture of metabolically engineered E. coli co-expressing lgtC, lgtD, and wbpP has also been demonstrated, with globotetraose produced from exogenously supplied globotriose actively taken up by the bacterial cells [2].

chemoenzymatic oligosaccharide synthesis UDP-GalNAc regeneration glycosyltransferase acceptor specificity

Gb4-Based ELISA Detects Stx2e with Zero Cross-Reactivity to Stx1 and Stx2 Over a 20–2,500 ng/mL Linear Range

A receptor-based ELISA employing immobilized globotetraosylceramide (Gb4) as the capture ligand was validated for quantitative detection of Stx2e in polymyxin B-treated E. coli lysates [1]. Critically, the assay demonstrated zero cross-reactivity with Stx1 and Stx2 at all tested concentrations, confirming that the Gb4-Stx2e interaction is sufficiently selective to discriminate Stx2e from other Shiga toxin variants in a complex bacterial lysate matrix [1]. The absorbance signal increased linearly with recombinant Stx2e B-subunit (Stx2eB) concentration across the range of 20–2,500 ng/mL, enabling quantitative determination over two orders of magnitude [1]. In contrast, Gb3-based assays cannot discriminate between Stx1, Stx2, Stx2c, and Stx2d, all of which bind the Gb3 epitope [2].

Stx2e quantitative detection Gb4-ELISA porcine edema disease diagnostics

pH Modulates VT1 and VT2e Binding to Gb4 Derivatives in Opposite Directions

When the N-acetyl group is removed from the terminal GalNAc of Gb4 to generate aminoGb4, all verotoxin family members (VT1, VT2, VT2c, VT2e, and GT3) gain the ability to bind the modified glycolipid. Systematic comparison of VT1 and VT2e binding to aminoGb4 derivatives as a function of pH revealed a diametrically opposed response: decreasing pH increased VT1 binding to the receptor glycolipid, whereas it decreased VT2e binding [1]. This pH-dependent divergence is specific to the Gb4 scaffold and is not observed with Gb3-based receptors, reflecting the unique contribution of the terminal amino hexose to the electrostatic environment of the binding interface. Additionally, differential N-substitution of the terminal amino group produced a marked selectivity pattern: dimethylaminoGb4 bound VT1 and VT2 but not VT2e or GT3; trifluoroacetylaminoGb4 bound only VT2e and GT3; formylaminoGb4 bound all toxins but preferentially VT2e [1].

pH-dependent glycolipid binding verotoxin receptor modulation endosomal toxin trafficking

Globotetraose is the Obligate Branch-Point Intermediate for SSEA-3, SSEA-4, Globo-H, and Forssman Tumor Antigens

In the globo-series glycosphingolipid biosynthetic pathway (KEGG hsa00603), globotetraose (as Gb4Cer/globoside) occupies the mandatory branch point from which all higher-order globo-series antigens diverge. It serves as the direct biosynthetic precursor for: (i) the Forssman antigen (Gb5Cer), via β1-3 galactosyltransferase V; (ii) SSEA-4 (stage-specific embryonic antigen-4), a widely used pluripotency and cancer stem cell marker, via sialyltransferase; and (iii) Globo-H, a fucosylated antigen overexpressed in breast, ovarian, prostate, and gastric cancers and the target of multiple clinical-stage cancer vaccines [1]. Globotriose (Gb3Cer), by contrast, lacks the terminal GalNAc needed for recognition by the β1-3 galactosyltransferase and sialyltransferase enzymes that act on Gb4, and therefore cannot be directly elaborated into these therapeutically relevant structures [1]. In human embryonic stem cells, globo-series SSEA-3 and SSEA-4 are expressed at high levels during early differentiation stages, with Gb4Cer as the immediate precursor of SSEA-3 (the de-sialylated form of SSEA-4) [2].

globo-series glycosphingolipid biosynthesis tumor-associated carbohydrate antigens SSEA-4 cancer stem cell marker

Recombinant Gb4-Expressing Bacteria Neutralize 98.4% of Stx2e Cytotoxicity with a Specificity Profile Distinct from Gb3-Expressing Constructs

Recombinant E. coli surface-engineered to express globotetraose oligosaccharide mimics were compared head-to-head with globotriose-expressing constructs for their capacity to neutralize Shiga toxin cytotoxicity in Vero cell assays [1]. The globotetraose-expressing construct neutralized 98.4% of Stx2e cytotoxicity in E. coli lysates—identical to the globotriose-expressing construct for this toxin subtype [1]. However, the globotetraose construct exhibited a markedly reduced capacity to neutralize Stx1 and Stx2c compared with the globotriose construct, demonstrating that the neutralization profile is directly determined by the displayed oligosaccharide [1]. This differential neutralization profile mirrors the natural receptor specificity partition: Gb4 is the Stx2e receptor, while Gb3 is the receptor for Stx1, Stx2, and Stx2c [2].

Shiga toxin neutralization recombinant toxin adsorbent STEC therapeutic

Globotetraose – Evidence-Backed Research and Industrial Application Scenarios


Stx2e-Specific Diagnostic ELISA for Porcine Edema Disease Surveillance

Veterinary diagnostic laboratories conducting STEC surveillance in swine populations require an Stx2e-specific detection platform to distinguish edema disease-associated strains from Stx2a-producing strains that may co-circulate. Gb4-ELISA, employing globotetraosylceramide as the immobilized capture ligand, provides zero cross-reactivity with Stx1 and Stx2 while detecting Stx2e across a linear range of 20–2,500 ng/mL [1]. In this application, globotriose cannot substitute because it would bind Stx1, Stx2, and Stx2c non-discriminately, yielding false-positive signals from non-edema-disease STEC isolates [2]. The validated Gb4-ELISA protocol has been published as a complete method [1], and the availability of high-purity globotetraose (≥95% by HPLC) from commercial vendors enables immediate assay implementation without in-house oligosaccharide synthesis.

Scaled Chemoenzymatic Production of Globo-Series Tumor Antigen Vaccine Intermediates

Biopharmaceutical developers synthesizing Globo-H, SSEA-4, or Forssman antigen conjugate vaccines require gram-scale quantities of the globotetraose core as the penultimate intermediate. The published seven-enzyme one-pot synthesis protocol achieves 89% yield of globotetraose from globotriose (95% with optimized UDP-GalNAc regeneration), providing a verifiable, transferable manufacturing route that outperforms isoglobotetraose synthesis by 11 percentage points [1]. The in vivo production method using metabolically engineered E. coli in high-cell-density culture offers an alternative industrial route [2]. Critically, globotriose cannot substitute as a synthetic intermediate in these workflows because the downstream β1-3 galactosyltransferase (Gb5 synthase) and sialyltransferase (SSEA-4 synthase) enzymes require the terminal GalNAc of Gb4 as their recognition motif [3].

pH-Dependent Toxin Trafficking Studies Using Gb4-Derivatized Affinity Matrices

Investigators studying Shiga toxin intracellular trafficking through acidifying endosomal compartments require receptor ligands that exhibit differential pH-dependent binding across toxin subtypes. Gb4 derivatives (particularly aminoGb4 and its N-substituted analogs) display opposite pH response profiles for VT1 and VT2e: decreasing pH enhances VT1 binding while suppressing VT2e binding [1]. Derivatized Gb4 affinity matrices can therefore be engineered for pH-selective toxin capture or release. This differential behavior is unique to the Gb4 scaffold; Gb3-derived matrices cannot recapitulate the pH-dependent subtype discrimination because the terminal GalNAc residue (or its amino-modified forms) creates the pH-sensitive electrostatic interface [1]. Globotetraose procurement, optionally with terminal amine functionalization, directly supports the fabrication of these specialized research tools.

Recombinant Toxin-Adsorbing Probiotics for Edema Disease Prevention in Swine

The development of recombinant probiotic strains that display toxin-neutralizing oligosaccharides on their surface is an established strategy for preventing STEC-induced disease. Surface-engineered E. coli expressing globotetraose mimics neutralized 98.4% of Stx2e cytotoxicity while showing reduced binding of human-pathogenic Stx1 and Stx2c compared with globotriose-expressing constructs [1]. This selectivity profile makes globotetraose-expressing strains especially suitable for porcine applications, where the primary toxin threat is Stx2e, and neutralization of non-target toxins is unnecessary. The genetic pathway for engineering globotetraose expression (co-expression of lgtD N-acetylgalactosaminyltransferase and wbpP UDP-GalNAc C4 epimerase in a globotriose-producing host) is fully documented [1], and purified globotetraose serves as the essential analytical standard for verifying surface glycan display by HPLC, MS, or lectin blotting.

Quote Request

Request a Quote for Globotetraose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.